molecular formula C22H21F3N2O3 B2430261 5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321430-01-7

5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2430261
CAS No.: 321430-01-7
M. Wt: 418.416
InChI Key: WFFADOBGPUFBHB-QOMWVZHYSA-N
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Description

5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a recognized and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as a 'chemical nociceptor' due to its activation by a wide array of exogenous irritants and endogenous inflammatory mediators. This compound functions by covalently modifying nucleophilic residues on the TRPA1 channel via its reactive carbonyl group, leading to sustained channel blockade. Its primary research value lies in the selective inhibition of TRPA1-mediated signaling, which is implicated in a range of pathophysiological conditions, including neuropathic and inflammatory pain , as well as airway inflammation and asthma . As such, it serves as a critical pharmacological tool for elucidating the specific roles of TRPA1 in complex biological systems, validating it as a therapeutic target, and for use in in vitro and in vivo models of pain and respiratory disease. Research utilizing this antagonist has been fundamental in distinguishing TRPA1-dependent pathways from those mediated by other sensory ion channels, such as TRPV1.

Properties

IUPAC Name

[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O3/c1-3-4-8-19(28)30-26-20-17-11-14(2)9-10-18(17)27(21(20)29)13-15-6-5-7-16(12-15)22(23,24)25/h5-7,9-12H,3-4,8,13H2,1-2H3/b26-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFADOBGPUFBHB-QOMWVZHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)ON=C1C2=C(C=CC(=C2)C)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O/N=C\1/C2=C(C=CC(=C2)C)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound notable for its potential biological activities. This compound, identified by its CAS number 321430-01-7, belongs to the indole class of compounds, which have been extensively studied for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H21F3N2O3, with a molecular weight of 418.41 g/mol. The structure features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds.

PropertyValue
Molecular FormulaC22H21F3N2O3
Molecular Weight418.41 g/mol
CAS Number321430-01-7
Purity>90%

Anticancer Activity

Recent studies suggest that compounds in the indole family exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines. One study demonstrated that indole derivatives can induce apoptosis in cancer cells through the activation of the caspase pathway and modulation of cell cycle regulators .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and interfere with metabolic processes. Research indicates that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Indole derivatives have been shown to exhibit neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation. This suggests that this compound may have applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies and Research Findings

  • Anticancer Study : A study published in Cancer Research examined various indole derivatives, including those structurally similar to our compound, highlighting their ability to inhibit cell proliferation in breast cancer cells by up to 70% at specific concentrations .
  • Antimicrobial Efficacy : In a comparative study on antimicrobial activity, an indole derivative with a trifluoromethyl group demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
  • Neuroprotection : Research published in Neuroscience Letters indicated that indole derivatives could significantly reduce neuroinflammation markers in animal models of neurodegeneration, suggesting a protective role against cognitive decline .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one exhibit anticancer properties. For instance, derivatives of indole structures have been studied for their ability to inhibit cancer cell proliferation. The trifluoromethyl group enhances biological activity by improving metabolic stability and bioavailability, making these compounds promising candidates for developing new anticancer agents .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Studies involving similar indole derivatives have demonstrated effectiveness against bacterial strains, suggesting that this compound could be explored further for its antibacterial and antifungal capabilities .

Pest Control

The compound's structural features suggest potential utility in agrochemical formulations aimed at pest control. Research has indicated that similar compounds can act as effective insecticides or herbicides due to their ability to disrupt biochemical pathways in pests. This application is particularly relevant given the increasing need for sustainable agricultural practices .

Organic Electronics

This compound may also find applications in the field of organic electronics. Compounds with indole structures have been investigated for their electron transport properties, which are crucial in the development of organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of trifluoromethyl groups can enhance the electronic properties, making these compounds suitable for advanced material applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated a series of indole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in breast cancer cells, with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, researchers synthesized several indole derivatives and tested them against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had zones of inhibition comparable to standard antibiotics, highlighting the potential of these compounds as new antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes and structural characterization methods for this compound?

Answer:
The synthesis of structurally similar indole derivatives typically involves multi-step reactions, such as alkylation of indole precursors followed by functionalization via oxime formation or acylation. For example:

  • Step 1 : Start with a substituted indole core (e.g., 5-methylindol-2-one) and introduce the trifluoromethylbenzyl group via nucleophilic substitution or reductive amination .
  • Step 2 : Form the oxime intermediate using hydroxylamine, followed by acylation with pentanoyl chloride to install the pentanoyloxyimino group .
  • Characterization : Confirm the structure using 1^1H-NMR and 13^13C-NMR to verify substituent positions, and HR-ESI-MS to validate molecular weight. Purity can be assessed via HPLC (≥98%) .

Basic: How can researchers ensure compound purity and stability during storage?

Answer:

  • Purity : Use column chromatography (e.g., silica gel with gradient elution) followed by recrystallization in solvents like ethanol or DCM/hexane mixtures .
  • Stability : Store the compound under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the oxime or acyloxy groups. Monitor degradation via periodic NMR or LC-MS analysis .

Advanced: What experimental design strategies optimize synthesis yield and reproducibility?

Answer:
Apply Design of Experiments (DoE) to systematically vary reaction parameters:

  • Variables : Temperature, stoichiometry of reagents (e.g., acyl chloride:oxime ratio), and solvent polarity.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 60°C, DMF solvent, 1.2:1 acyl chloride:oxime ratio) to maximize yield .
  • Flow Chemistry : Continuous flow systems can enhance reproducibility by minimizing batch-to-batch variability .

Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

  • NMR Anomalies : Compare experimental 1^1H-NMR shifts with computational predictions (e.g., DFT calculations) to confirm assignments. For example, the trifluoromethylbenzyl group’s deshielding effect should align with neighboring substituents .
  • Mass Spectrometry : Cross-check HR-ESI-MS results with isotopic patterns (e.g., chlorine or fluorine signatures) to rule out adducts or impurities .
  • X-ray Crystallography : If available, single-crystal analysis provides definitive conformation proof for the oxime and acyloxy groups .

Advanced: What computational methods predict the compound’s reactivity in biological assays?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory studies). Focus on the oxime’s hydrogen-bonding potential and the trifluoromethyl group’s hydrophobic effects .
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives for synthesis .
  • QSAR Models : Corrate electronic parameters (e.g., Hammett constants) with bioactivity data to refine substituent choices .

Advanced: How to address contradictions in reported bioactivity data for indole derivatives?

Answer:

  • Assay Variability : Standardize protocols (e.g., IC50 determination via fixed ATP concentrations in kinase assays) to minimize inter-lab differences .
  • Metabolite Interference : Use LC-MS/MS to verify compound integrity in cell lysates and rule out off-target effects from degradation products .
  • Statistical Validation : Apply ANOVA to compare datasets, ensuring p-values <0.05 for significance .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritation from acyloxy groups .
  • Ventilation : Use a fume hood during synthesis to prevent inhalation of volatile reagents (e.g., DMF, acyl chlorides) .
  • Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

Advanced: How to design a stability-indicating HPLC method for this compound?

Answer:

  • Column : C18 (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile.
  • Detection : UV at 254 nm (for indole chromophore) and 210 nm (oxime absorption).
  • Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to validate method specificity .

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